Lesinurad (systematic name: 2-{[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid) [, ] is a selective uric acid reabsorption inhibitor (SURI) [] indicated for the treatment of hyperuricemia associated with gout [, ]. Hyperuricemia, elevated serum uric acid (sUA) concentrations, is the cause of gout [, ]. Lesinurad is typically prescribed in combination with a xanthine oxidase inhibitor (XOI) such as allopurinol or febuxostat [, , ].
Lesinurad Impurity 2 is a chemical compound associated with the synthesis of lesinurad, a medication primarily used to treat gout. Lesinurad functions as a urate transporter 1 inhibitor, enhancing uric acid excretion in the kidneys. The impurity itself arises during the synthetic processes of lesinurad and is significant for understanding the purity and efficacy of the final pharmaceutical product.
Lesinurad was developed by Ardea Biosciences and is marketed under the brand name Zurampic. The compound has been extensively studied for its role in managing hyperuricemia associated with gout. The synthesis of lesinurad and its impurities, including Lesinurad Impurity 2, has been documented in various patents and scientific literature, reflecting ongoing research to optimize production methods and minimize impurities .
Lesinurad Impurity 2 can be classified as a pharmaceutical impurity, which is a byproduct formed during the synthesis of lesinurad. Impurities in pharmaceuticals are critical to monitor as they can affect the safety and efficacy of the drug. In regulatory terms, impurities are categorized based on their origin (process-related or degradation-related) and their potential impact on human health .
The synthesis of lesinurad typically involves several steps, with Lesinurad Impurity 2 potentially forming during these processes. Various synthetic routes have been explored:
The synthetic routes are often optimized for yield and environmental safety, with newer methods avoiding highly toxic reagents like thiophosgene. For example, one efficient route reported a total yield of approximately 38.8% over six steps using commercially available starting materials .
Lesinurad Impurity 2's molecular structure is closely related to that of lesinurad itself but differs in specific substituents or functional groups that result from incomplete reactions or side reactions during synthesis.
The structural elucidation of lesinurad has been performed using techniques such as Nuclear Magnetic Resonance Spectroscopy (NMR), Mass Spectrometry, and X-ray Crystallography . While specific structural data for Lesinurad Impurity 2 may not be extensively documented, it can be inferred that it retains key features of the parent compound.
Lesinurad Impurity 2 may form through various side reactions during the synthesis of lesinurad:
The control of reaction conditions such as temperature, solvent choice, and reaction time is crucial in minimizing the formation of impurities. For example, maintaining an inert atmosphere during sensitive steps can significantly reduce unwanted side reactions .
Lesinurad acts by inhibiting urate transporter 1 (URAT1), which facilitates uric acid reabsorption in the kidneys. By blocking this transporter, lesinurad increases urinary excretion of uric acid, thereby lowering serum uric acid levels.
The mechanism involves competitive inhibition where lesinurad binds to URAT1, preventing uric acid from being reabsorbed back into the bloodstream. This action helps manage conditions like gout effectively .
Lesinurad is typically presented as a crystalline solid with two known polymorphs (Form 1 and Form 2). Form 2 is thermodynamically stable and preferred for manufacturing due to its consistent characteristics upon storage.
Analytical techniques such as Infrared Spectroscopy and Differential Thermal Analysis have been employed to characterize these properties further .
Lesinurad Impurity 2 serves primarily as a reference compound in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Understanding its formation helps chemists optimize synthetic routes for lesinurad, ensuring higher purity levels in therapeutic formulations.
In addition to its role in quality assurance, studying this impurity contributes to broader research on drug metabolism and pharmacokinetics, ultimately aiding in developing safer and more effective medications for managing gout and related disorders .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3